gemcitabine - 103882-85-5

gemcitabine

Catalog Number: EVT-1168257
CAS Number: 103882-85-5
Molecular Formula: C9H11F2N3O4
Molecular Weight: 263.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrimidinones are a class of compounds that have garnered interest due to their diverse biological activities. Among these, the compound 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone, although not directly studied in the provided papers, is structurally related to the pyrimidinones discussed in the research. These compounds have been found to possess antiviral, antihypertensive, and potentially other pharmacological properties, making them significant in the field of medicinal chemistry.

Applications in Various Fields

Antiviral Agents

As demonstrated by the first paper, pyrimidinones have potential as antiviral agents due to their interferon-inducing properties. The ability to modulate the immune response makes them valuable in the treatment of viral infections1.

Antihypertensive Agents

The second paper discusses the antihypertensive properties of related compounds, which activate potassium channels. These compounds, including various pyrimidinones, have shown efficacy in lowering blood pressure in spontaneously hypertensive rats. The study suggests that the presence of electron-withdrawing substituents and the maintenance of certain functional groups are essential for optimal activity2.

Structural Analysis and Drug Design

The crystal and molecular structure analysis of pyrimidinones provides insights into their conformation and intermolecular interactions, which are vital for drug design. Understanding the tautomeric forms and the planarity of the pyrimidinone ring, as well as the hydrogen bonding patterns, can inform the synthesis of new compounds with desired biological activities3.

RGDV-Gemcitabine

Compound Description: RGDV-Gemcitabine (4-(Arg-Gly-Asp-Val-amino)-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxo-lan-2-yl]pyrimidin-2-one) is a novel nano-medicine designed to address the limitations of Gemcitabine, including drug resistance, short half-life, and side effects. Studies demonstrated that RGDV-Gemcitabine exhibits a 17-fold longer half-life and 10-fold higher anti-tumor activity compared to Gemcitabine. [] Moreover, unlike Gemcitabine, RGDV-Gemcitabine did not exhibit kidney toxicity, liver toxicity, marrow toxicity, or drug resistance. [] The superior performance of RGDV-Gemcitabine is attributed to its nanofeatures, which enable targeted delivery to tumor tissue and controlled release of Gemcitabine within the tumor microenvironment. []

Relevance: This compound is a prodrug of Gemcitabine, designed to improve upon its limitations. It shares the core structure of Gemcitabine but has an Arg-Gly-Asp-Val peptide conjugated to it. [] This conjugation allows for targeted delivery and improved pharmacokinetic properties.

SL01 (dodecyl-3-((1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamoyl)pyrazine-2-carboxylate)

Compound Description: SL01 is an orally bioavailable prodrug of Gemcitabine. [] It demonstrates potent anticancer activity against various cancer cell lines, including lung, breast, pancreatic, bladder, liver, and colon cancer. [] The mechanism of action of SL01 involves inducing apoptosis in tumor cells. [] SL01 exhibits improved pharmacokinetic properties compared to Gemcitabine, with a longer mean retention time, half-life, and 22.1% oral bioavailability in rats. [] This suggests that the structural modification in SL01 effectively reduces first-pass metabolism. []

Relevance: SL01 is another prodrug of Gemcitabine designed for oral administration. [] The dodecyl-3-(pyrazine-2-carbonyl) group is attached to the 4-amino group of Gemcitabine to enhance its oral bioavailability. []

Source and Classification

Gemcitabine was first synthesized in the early 1980s at Eli Lilly and Company. It is classified as a fluorinated pyrimidine nucleoside due to its structural similarity to cytidine, with the addition of fluorine atoms that enhance its efficacy against cancer cells. The compound is typically administered as gemcitabine hydrochloride.

Synthesis Analysis

The synthesis of gemcitabine involves several key steps, often starting from carbohydrate precursors or nucleoside derivatives.

Key Steps in Synthesis

  1. Formation of 2-Deoxy-2,2-difluororibose: This step typically involves the conversion of ribose into a difluorinated form using fluorination reactions.
  2. Nucleobase Introduction: The introduction of the cytosine base is achieved through reactions with silylated cytidine and various coupling reagents under controlled conditions (e.g., refluxing in dichloroethane) .
  3. Deprotection: After the nucleobase is attached, protective groups are removed to yield gemcitabine .

A detailed synthesis method includes the following steps:

  • Reacting protected ribose with bromide to form a nucleoside precursor.
  • Using mesylate derivatives to facilitate nucleobase introduction through an SN2S_N2 mechanism.
  • Separation and purification through reverse-phase high-performance liquid chromatography (HPLC) to isolate the desired anomer .
Molecular Structure Analysis

Gemcitabine's structure consists of a ribose sugar moiety substituted at the 2' position with two fluorine atoms and a cytosine base.

Structural Data

  • Molecular Weight: Approximately 299.25 g/mol.
  • Chemical Structure: The chemical structure can be described as 2',2'-difluoro-2'-deoxycytidine.
  • Anomeric Configuration: Gemcitabine exists predominantly as the beta-anomer due to its favorable stereochemistry .

The presence of fluorine atoms significantly affects its biological activity by increasing lipophilicity and altering interaction dynamics with enzymes involved in nucleotide metabolism.

Chemical Reactions Analysis

Gemcitabine undergoes various chemical reactions that are crucial for its activity:

Mechanism of Action

Gemcitabine acts primarily by inhibiting DNA synthesis through incorporation into DNA strands during replication.

Detailed Mechanism

  • Incorporation into DNA: The triphosphate form of gemcitabine competes with deoxycytidine triphosphate for incorporation into DNA by DNA polymerases.
  • Chain Termination: Once incorporated, gemcitabine prevents further elongation of the DNA strand, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
  • Inhibition of Ribonucleotide Reductase: Gemcitabine also inhibits ribonucleotide reductase, reducing the pool of deoxynucleotides available for DNA synthesis .
Physical and Chemical Properties Analysis

Gemcitabine exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water and methanol but less soluble in organic solvents like chloroform.
  • Stability: Sensitive to hydrolysis and requires careful handling to maintain stability during storage.
  • Melting Point: Generally reported around 150–160 °C.

These properties influence its formulation in pharmaceutical preparations and its pharmacokinetic behavior in vivo.

Applications

Gemcitabine is primarily used in oncology for treating various solid tumors:

  1. Pancreatic Cancer: It is a standard treatment option for advanced pancreatic cancer.
  2. Non-Small Cell Lung Cancer: Often used in combination with other chemotherapeutic agents.
  3. Breast Cancer: Effective in certain subtypes resistant to other treatments.

Research continues into improving its efficacy through novel formulations such as liposomal encapsulation or conjugation with targeting moieties to enhance delivery specifically to tumor sites .

Properties

CAS Number

103882-85-5

Product Name

gemcitabine

IUPAC Name

4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H11F2N3O4

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)

InChI Key

SDUQYLNIPVEERB-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Synonyms

4-Amino-1-(deoxy-2,2-difluoro-D-threo-pentofuranosyl)-2(1H)-pyrimidinone; Gemcitabine Impurity;

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.